molecular formula C23H17FN2O3 B3903843 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B3903843
M. Wt: 388.4 g/mol
InChI Key: GTCDOGZBAJRMDU-XUTLUUPISA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a bicyclic framework substituted with aromatic and heteroaromatic groups. Key structural features include:

  • 4-Benzoyl group: A benzoyl moiety at position 4, contributing to hydrophobic interactions.
  • 3-Hydroxy group: A polar hydroxyl group at position 3, enabling hydrogen bonding.
  • 1-[(Pyridin-3-yl)methyl]: A pyridine-containing N-substituent, offering π-π stacking capabilities and solubility modulation.

Structural elucidation via X-ray crystallography likely relies on SHELX software, widely used for small-molecule refinement .

Properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-18-10-8-16(9-11-18)20-19(21(27)17-6-2-1-3-7-17)22(28)23(29)26(20)14-15-5-4-12-25-13-15/h1-13,20,27H,14H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCDOGZBAJRMDU-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions One common method involves the condensation of a benzoyl chloride derivative with a fluorophenyl-substituted pyrrolidine under basic conditionsThe final step often involves the hydroxylation of the pyrrolidine ring to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis. This inhibition disrupts the formation of the Z-ring, leading to cell death . Additionally, its fluorophenyl group may enhance its binding affinity to certain enzymes, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with three analogs from the evidence:

Compound ID 4-Aroyl Group 5-Aryl Group N-Substituent Yield (%) Melting Point (°C) Key Structural Differences
Target Compound Benzoyl 4-Fluorophenyl Pyridin-3-ylmethyl - - Baseline structure
Compound 23 () 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 2-Hydroxypropyl 32 246–248 Increased hydrophilicity from 2-hydroxypropyl; stronger electron-withdrawing trifluoromethoxy group
Compound 4-Fluorobenzoyl 4-Hydroxy-3-methoxyphenyl Pyridin-3-ylmethyl - - Additional methoxy and hydroxyl groups on 5-aryl enhance polarity
Compound 3-Fluoro-4-methylbenzoyl 4-Hydroxyphenyl Furan-2-ylmethyl - - Furan substituent reduces basicity; methyl on benzoyl adds steric bulk

Structural-Activity Relationship (SAR) Insights

A. 4-Aroyl Substitutions
  • Benzoyl vs. Fluorobenzoyl: The target compound’s benzoyl group (non-fluorinated) may offer less electron-withdrawing character compared to the 4-fluorobenzoyl group in ’s analog. Fluorination typically enhances metabolic stability and binding affinity to hydrophobic pockets .
B. 5-Aryl Substitutions
  • 4-Fluorophenyl vs. 4-Trifluoromethoxyphenyl : The trifluoromethoxy group in Compound 23 is more electronegative than fluorine, possibly enhancing interactions with positively charged residues in biological targets .
  • Hydroxy-Methoxy Phenyl () : The 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding and polar interactions, which could improve aqueous solubility but reduce blood-brain barrier penetration .
C. N-Substituent Modifications
  • Pyridin-3-ylmethyl vs. Furan-2-ylmethyl: The pyridine group in the target compound supports π-π stacking with aromatic amino acids (e.g., tyrosine), while the furan in ’s analog may engage in weaker dipole interactions. Furan also reduces basicity, altering pH-dependent solubility .

Research Findings and Implications

Crystallography and Structural Validation

The SHELX system () is critical for refining crystal structures of these compounds. For example, Compound 23’s melting point (246–248°C) correlates with its crystalline stability, likely validated via SHELXL refinement . The target compound’s pyridinylmethyl group may induce specific crystal packing patterns, though experimental data are unavailable in the evidence.

Q & A

Q. What are the common synthetic protocols for preparing pyrrol-2-one derivatives with fluorophenyl substituents?

Synthesis typically involves multi-step reactions, including cyclization and substitution. For example:

  • Step 1 : Condensation of substituted benzaldehydes (e.g., 4-fluorophenyl derivatives) with ketones or amines under basic conditions.
  • Step 2 : Cyclization via acid or base catalysis to form the pyrrol-2-one core.
  • Step 3 : Functionalization of the side chain (e.g., introducing pyridinylmethyl groups via alkylation).
    Key parameters include solvent choice (e.g., methanol or THF), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. Yields vary significantly (9–62%) depending on substituent reactivity and purification methods (e.g., recrystallization from MeOH) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing aromatic (4-fluorophenyl) and heterocyclic (pyrrol-2-one) signals.
  • FTIR : Confirms hydroxyl (-OH) and carbonyl (C=O) groups via absorption bands at ~3200 cm⁻¹ and ~1700 cm⁻¹, respectively.
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <5 ppm error) .

Q. How can solubility and stability issues be addressed during experimental workflows?

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for dissolution, followed by dilution in aqueous buffers for biological assays.
  • Stability : Store under inert atmospheres (N2/Ar) at −20°C to prevent oxidation of the hydroxyl group or hydrolysis of the pyrrolone ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Variable Substituents : Systematically alter substituents (e.g., replacing 4-fluorophenyl with 3-trifluoromethylphenyl) and assess effects on target binding (e.g., enzyme inhibition).
  • Biological Assays : Use in vitro models (e.g., kinase inhibition assays) to correlate substituent electronic/hydrophobic properties with IC50 values.
  • Computational Modeling : Employ docking simulations (e.g., AutoDock) to predict interactions with active sites, guiding synthetic priorities .

Q. What strategies improve reaction yields in multi-step syntheses?

  • Optimized Reaction Time : Shorter reaction times (3 h vs. overnight) reduce side-product formation for sterically hindered aldehydes (e.g., 4-tert-butylbenzaldehyde) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency.
  • Workup Adjustments : For low-yield reactions, alternative purification (e.g., column chromatography instead of recrystallization) may recover more product .

Q. How should researchers resolve contradictions in spectroscopic data for structural elucidation?

  • Ambiguous NMR Peaks : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from aromatic protons or diastereotopic methylene groups.
  • X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns, especially when NMR data conflicts with computational predictions .

Q. What experimental designs are robust for assessing environmental stability or degradation pathways?

  • Hydrolytic Stability Tests : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS.
  • Photodegradation Studies : Expose to UV light (254–365 nm) and quantify breakdown products using HPLC with diode-array detection.
  • Oxidative Stress Assays : Use radical initiators (e.g., AIBN) to simulate oxidative environments and identify susceptible functional groups .

Methodological Considerations

Q. How can researchers validate the purity of intermediates in multi-step syntheses?

  • TLC Monitoring : Use silica gel plates with dual solvent systems (e.g., hexane/EtOAc and CH2Cl2/MeOH) to track reaction progress.
  • Melting Point Analysis : Compare observed melting points with literature values (±2°C tolerance) to detect impurities .

Q. What statistical approaches are appropriate for analyzing biological assay reproducibility?

  • Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
  • ANOVA with Post Hoc Tests : Compare mean IC50 values across substituent variants, accounting for inter-experimental variability .

Q. How can computational tools predict metabolic pathways or toxicity?

  • ADMET Prediction : Use software like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) with tools like GLORY or MetaPrint2D .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

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